molecular formula C26H33N7O5 B1194141 Mepifiline CAS No. 57383-74-1

Mepifiline

Cat. No. B1194141
CAS RN: 57383-74-1
M. Wt: 523.6 g/mol
InChI Key: TXBZJCTVHPHWPH-UHFFFAOYSA-N
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Description

Mepifiline is a complementary treatment for mild and moderate acute asthma .


Molecular Structure Analysis

Mepifiline has a chemical formula of C26H33N7O5, an exact mass of 523.25, and a molecular weight of 523.590 . The IUPAC name for Mepifiline is 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with N- ( (4-methoxyphenyl)methyl)-N’,N’-dimethyl-N-2-pyridinyl-1,2-ethanediamine .

Scientific Research Applications

1. Applications in Advanced Therapy Medicinal Products (ATMPs)

Mepifiline's relevance in the development of cell-based therapies, particularly in the context of Advanced Therapy Medicinal Products (ATMPs), is notable. Regulatory agencies are increasingly encountering scientific advice requests and marketing authorization applications involving ATMPs, which often include cell-based therapies. The necessity of conventional animal studies in this domain is a subject of ongoing discussion, making Mepifiline's role critical (van Meer et al., 2020).

2. Role in Medical Education and Health Sciences

The Medical Education Partnership Initiative (MEPI) highlights the importance of integrating research, including Mepifiline, into medical and health sciences education. This approach fosters innovation and global collaborations, building scientific leadership and promoting economic development. MEPI's focus on research training is pivotal for advancing the science of health, wherein Mepifiline could play a significant role (Glass et al., 2014).

3. Factor Analysis and Genome Biology

MEFISTO, a tool for modeling high-dimensional data, especially in genome biology, acknowledges the importance of Mepifiline. This tool addresses the limitations of existing implementations of factor analysis in spatio-temporal profiling studies, suggesting Mepifiline's potential utility in this advanced analytical methodology (Velten et al., 2020).

4. Pharmacological Drug Testing in Cardiology

In the field of cardiology, Mepifiline's application is explored in the context of pharmacological drug testing. Studies have used it to understand the effects of various drugs on cardiac electrophysiology, contributing significantly to cardiac research (Bussek et al., 2009).

5. Marine Environmental Protection and Scientific Research

Mepifiline is also relevant in marine scientific research, especially in understanding the environmental effects of marine activities. This research is crucial for developing international guidelines and policies related to marine environmental protection (Verlaan, 2007).

6. Strengthening Research Communities in LMICs

The application of Mepifiline in strengthening research communities in lower and middle-income countries (LMICs) is evident. The Medical Education Partnership Initiative (MEPI) has been instrumental in enhancing research capabilities and infrastructure in these regions, promoting scientific advancements and collaborations (Noormahomed et al., 2017).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.C9H10N4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4-11H,12-14H2,1-3H3;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBZJCTVHPHWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205978
Record name Mepifiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepifiline

CAS RN

57383-74-1
Record name 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57383-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepifiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepifiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with N-(p-methoxybenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20HD67185N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Bravo-José, C Sáez-LLeó, E Moreno-Guillamont - Dysphagia, 2022 - Springer
… The drugs with this behavior were mepifiline and tramadol with measurements of 60 cP and 59 cP, respectively. It took at least 8 g of thickener in the case of mepifiline (180 cP) and 9 g …
Number of citations: 5 link.springer.com
AC Gordillo, LM Sánchez, CP Echaburu… - Anales de Pediatría …, 2022 - Elsevier
Introduction The use of medications to relieve the symptoms of the “common cold” in children is very frequent. In addition to the lack of scientific evidence supporting its usefulness, there …
Number of citations: 6 www.sciencedirect.com

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